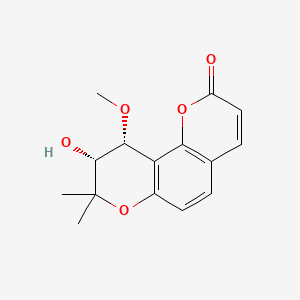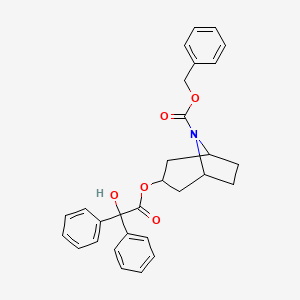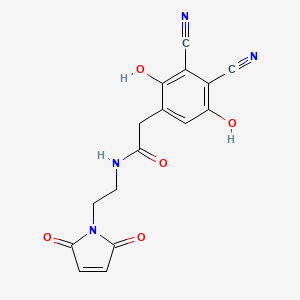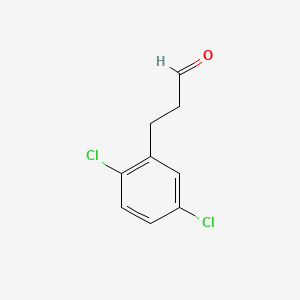
2,5-Dichlorobenzenepropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichlorobenzenepropanal is a chemical compound that belongs to the family of benzene derivatives. It is a colorless to yellow liquid with a pungent odor and is used in various industrial and research applications. The molecular formula of this compound is C9H8Cl2O, and it has a molecular weight of 203.07 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dichlorobenzenepropanal typically involves a multi-step synthetic route. One common method starts with p-dichlorobenzene as the starting material. The p-dichlorobenzene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone. This intermediate is then subjected to a Baeyer-Villiger oxidation reaction with a peroxide in the presence of a catalyst to yield 2,5-dichlorobenzene acetate. Finally, the 2,5-dichlorobenzene acetate is hydrolyzed with an inorganic aqueous alkali under reflux conditions to obtain 2,5-dichlorophenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The synthesis process is designed to minimize waste and environmental impact, making it suitable for large-scale industrial production .
化学反应分析
Types of Reactions
2,5-Dichlorobenzenepropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Formation of 2,5-dichlorobenzoic acid.
Reduction: Formation of 2,5-dichlorobenzenepropanol.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
科学研究应用
2,5-Dichlorobenzenepropanal has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biochemical pathways and as a tool for investigating enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of 2,5-Dichlorobenzenepropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
相似化合物的比较
Similar Compounds
- 1,2-Dichlorobenzene (ortho-dichlorobenzene)
- 1,3-Dichlorobenzene (meta-dichlorobenzene)
- 1,4-Dichlorobenzene (para-dichlorobenzene)
Uniqueness
2,5-Dichlorobenzenepropanal is unique due to the presence of both aldehyde and dichlorobenzene functional groups, which confer distinct reactivity and properties compared to other dichlorobenzene isomers. The combination of these functional groups allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields .
属性
IUPAC Name |
3-(2,5-dichlorophenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPQYTKTYNGFIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672318 |
Source


|
| Record name | 3-(2,5-Dichlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057670-83-3 |
Source


|
| Record name | 3-(2,5-Dichlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
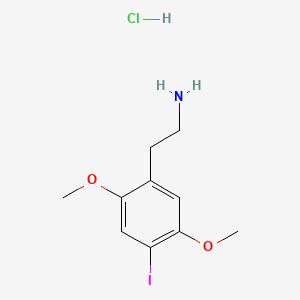
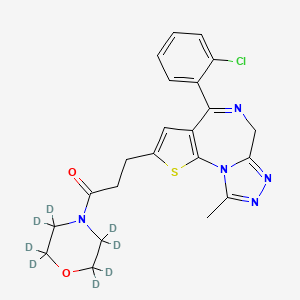

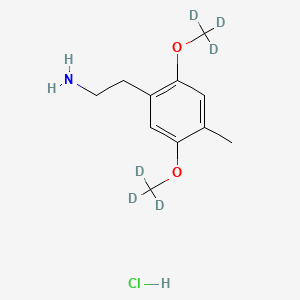
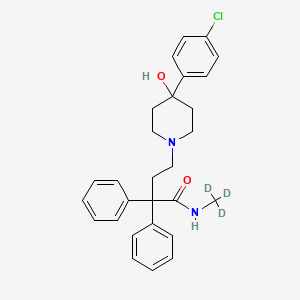
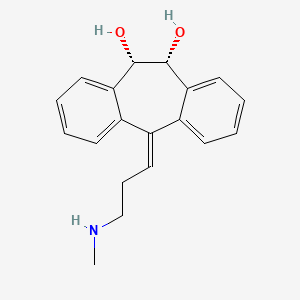
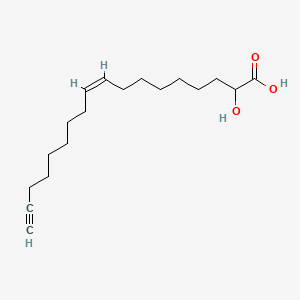
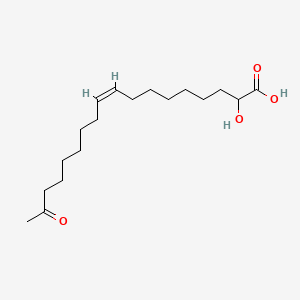
![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B564533.png)
![TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS](/img/structure/B564534.png)
